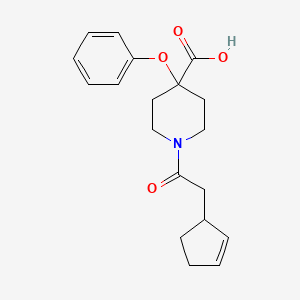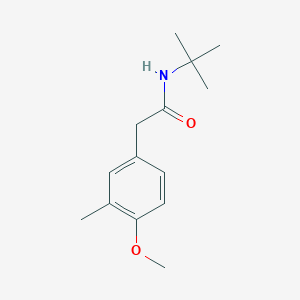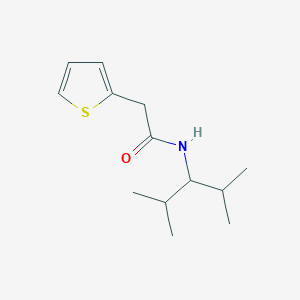![molecular formula C14H15N3O3S B5319206 2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5319206.png)
2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide, also known as MTAPA, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiosemicarbazones, which are known for their anti-tumor and anti-viral properties. MTAPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide exerts its anti-cancer and anti-viral effects through multiple mechanisms. It has been shown to inhibit the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis and cell proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, this compound inhibits the replication of HIV and hepatitis C virus by interfering with the viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further development as a potential therapeutic agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the progression of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and has minimal toxicity and side effects, making it safe for use in animal models. This compound has also been shown to have a broad spectrum of anti-cancer and anti-viral activity, making it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One potential direction is to optimize its synthesis and improve its solubility and stability for better bioavailability and efficacy. Another direction is to investigate its potential applications in combination therapy with other anti-cancer or anti-viral agents. Additionally, further studies are needed to understand its mechanism of action and potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Synthesemethoden
2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone, thiosemicarbazide, and 2,4-dihydro-6-methyl-5-(4-methoxyphenyl)-3-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been studied for its potential anti-viral activity against HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-3-5-10(6-4-9)15-12(19)8-21-14-16-11(18)7-13(17-14)20-2/h3-7H,8H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHLAMMUWGKUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)
![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)

![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)

![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)

![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)
